molecular formula C12H15ClFNO B7988389 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 644968-05-8

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B7988389
CAS No.: 644968-05-8
M. Wt: 243.70 g/mol
InChI Key: XMDWHRZVIVRNIW-UHFFFAOYSA-N
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Description

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a synthetic, fluorinated organic compound belonging to the class of spirocyclic piperidines. Its molecular structure incorporates a benzofuran moiety bridged via a spiro carbon atom to a piperidine ring, which is furnished with a fluorine substituent and exists as a hydrochloride salt to enhance solubility and stability. The spiro[benzofuran-2,4'-piperidine] scaffold is recognized as a privileged structure in medicinal chemistry and is a significant synthetic block for designing novel active compounds . Piperidine derivatives are among the most important heterocycles in the pharmaceutical industry, found in more than twenty classes of therapeutics, including antipsychotics and active substances for treating Alzheimer's disease . The incorporation of a fluorine atom is a common strategy in modern drug design, as it can profoundly influence a molecule's biological activity, metabolic profile, and physicochemical properties. As such, this compound serves as a versatile and high-value building block for researchers developing new pharmacological agents, exploring structure-activity relationships (SAR), and conducting hit-to-lead optimization campaigns. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWHRZVIVRNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644968-05-8
Record name Spiro[benzofuran-2(3H),4′-piperidine], 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644968-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Critical Parameters:

  • Temperature sensitivity : Cyclization requires strict control at 70°C to prevent retro-aldol side reactions.

  • Protecting groups : Boc protection of the piperidine nitrogen prevents undesired N-alkylation during spirocyclization.

Microwave-Assisted One-Pot Synthesis

Recent advancements in high-throughput synthesis are exemplified by a one-pot procedure combining imine formation and spirocyclization. δ-N-Boc-imines react with ketones (e.g., cyclohexanone) in toluene under microwave irradiation (110°C, 30 min), followed by in situ HCl salt formation. This method achieves 55–69% yields with reduced reaction times (<2 h vs. 16–24 h for conventional heating).

Table 1: Comparative Yields of One-Pot vs. Multi-Step Methods

MethodStarting MaterialYield (%)Purity (HPLC)
Epoxide openingTert-butyl carbamate82–89>95%
Acyl anion cyclization5-Bromo-2-fluorobenzaldehyde4792%
Microwave one-potδ-N-Boc-imine55–6989–93%

Catalytic Asymmetric Approaches

Chiral guanidine catalysts enable enantioselective synthesis of the spirocyclic core. In a 2025 study, BG1- HBArF catalyzes the asymmetric Michael addition of coumarin-3-carboxylates to δ-N-Boc-imines, achieving 85:15 enantiomeric ratios (er). Subsequent hydrogenation with Raney-Ni and HCl treatment furnishes the hydrochloride salt with >90% diastereomeric excess.

Optimization Insights:

  • Solvent effects : Toluene outperforms THF and CH2Cl2 in er improvement (85:15 vs. 64:36 in CH2Cl2).

  • Catalyst loading : 10 mol% BG1- HBArF balances cost and efficiency without racemization.

Hydrochloride Salt Formation Strategies

Final conversion to the hydrochloride salt is critical for solubility and stability. Two predominant methods are documented:

A. Gas-phase HCl treatment :

  • Free base dissolved in anhydrous dichloromethane

  • HCl gas bubbled at 0°C until pH <2

  • Precipitation yields crystalline salt (89–93% recovery)

B. Aqueous HCl titration :

  • Free base stirred in EtOAc with 1M HCl (aq)

  • Biphasic system neutralizes excess acid

  • Salt isolated via filtration (78–85% yield)

Table 2: Salt Formation Efficiency

MethodSolvent SystemYield (%)Crystal Form
Gas-phaseCH2Cl289–93Needles (mp 160°C)
AqueousEtOAc/H2O78–85Amorphous powder

Analytical Characterization Benchmarks

Robust quality control requires multi-technique verification:

  • 1H NMR (d6-DMSO): δ 7.67–7.64 (m, benzofuran H), 4.78 (s, piperidine CH2), 3.10–3.18 (m, N–CH2).

  • HPLC : Rt = 4.33 min (C18, MeCN:H2O +0.1% TFA).

  • XRPD : Characteristic peaks at 2θ = 12.4°, 18.7°, 22.9° confirm crystalline form A .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with a spirocyclic structure, such as 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, may exhibit antidepressant properties. Studies suggest that the modulation of serotonin and norepinephrine levels in the brain can be influenced by such compounds, making them candidates for further development as antidepressants .

Antipsychotic Potential

The compound's unique molecular configuration allows for interaction with various neurotransmitter systems. Preliminary studies have shown its potential as an antipsychotic agent, particularly through its action on dopamine receptors. This makes it a subject of interest for research into new treatments for schizophrenia and other psychotic disorders .

Biological Assays

This compound is utilized in biological assays to evaluate its pharmacological effects on various cell lines. Its efficacy in modulating cellular responses is being studied to understand its mechanisms of action better and to identify potential therapeutic targets .

Structure-Activity Relationship (SAR) Studies

The compound serves as a vital building block in SAR studies aimed at optimizing the efficacy and selectivity of related compounds. By modifying the spirocyclic structure, researchers can explore how changes affect biological activity, which is crucial for drug design .

Case Study: Antidepressant Efficacy

In a study published in a peer-reviewed journal, researchers tested the antidepressant effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvements in mood-related behaviors compared to control groups, suggesting its potential utility as a novel antidepressant .

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound revealed its ability to modulate dopamine receptor activity effectively. This research paves the way for further investigations into its use as an antipsychotic medication, highlighting its importance in treating psychotic disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₅ClFNO (inferred from structural analogs ).
  • Molecular Weight : 243.71 g/mol.
  • CAS Number : 644967-86-2 (base compound); the hydrochloride form is referenced in commercial catalogs (e.g., CymitQuimica Ref: 10-F333393) .

For example, hydrazine hydrochlorides and aldehydes in toluene/acetonitrile with trifluoroacetic acid yield spiro intermediates . Piperidine derivatives are often functionalized via Mannich reactions or nucleophilic substitutions .

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Impacts

The following table compares 5-fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride with analogs differing in substituents, ring systems, or salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features
This compound 644967-86-2 (base) C₁₂H₁₅ClFNO 243.71 F at benzofuran C5 Enhanced bioavailability; spirocyclic core
5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride 6177-70-4 C₁₃H₁₅ClF₃NO 301.72 CF₃ at benzofuran C5 Increased lipophilicity; potential CNS activity
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride 1190965-20-8 C₁₂H₁₅Cl₂NO 260.16 Cl at isobenzofuran C5 Isobenzofuran ring; altered electronic profile
Spiro[benzofuran-3(2H),4'-piperidine]-2-one,1'-benzyl-5-methyl-,hydrochloride 116633-08-0 C₂₀H₂₂ClNO₂ 343.85 Benzyl and methyl groups; ketone Steric bulk; potential protease inhibition
4-(2,4-Difluorobenzoyl)piperidine hydrochloride N/A C₁₂H₁₃F₂NO·HCl 261.70 Difluorobenzoyl group Non-spiro; fluorinated aromatic ketone

Pharmacological and Physicochemical Properties

  • Fluorine vs.
  • Chlorine Substitution : The 5-chloro isobenzofuran derivative (CAS 1190965-20-8) may exhibit stronger electrophilic character, influencing receptor binding .
  • Ketone-Containing Analogs : The spirocyclic ketone (CAS 116633-08-0) introduces hydrogen-bonding capacity, which could improve target affinity .

Biological Activity

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Structure:

  • Molecular Formula: C12_{12}H15_{15}ClFNO
  • Molecular Weight: 243.70 g/mol
  • CAS Number: 644968-05-8

The compound features a unique spiro structure that contributes to its biological activity. The presence of a fluorine atom and a piperidine ring are critical for its interaction with biological targets.

1. Anticancer Properties

Recent studies have indicated that derivatives of spiro compounds, including this compound, exhibit promising anticancer activity. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells.

Research Findings:

  • IC50_{50} values for related compounds have been reported, indicating effective cytotoxicity:
    • MCF cell line: IC50_{50} = 25.72 ± 3.95 μM
    • U87 glioblastoma: IC50_{50} = 45.2 ± 13.0 μM compared to doxorubicin (IC50_{50} = 0.0316 μM) .

The mechanism by which 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] exerts its effects may involve:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis: Flow cytometry studies suggest that these compounds can accelerate apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the biological activities of spiro compounds:

  • Case Study on Apoptosis Induction:
    • A study demonstrated that treatment with a spiro compound led to increased levels of pro-apoptotic proteins in MCF cells, suggesting a direct role in apoptosis induction.
  • Animal Model Studies:
    • In vivo studies using tumor-bearing mice showed significant tumor growth suppression when treated with spiro derivatives, indicating potential for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and IC50_{50} values of various spiro compounds related to 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]:

Compound NameCell LineIC50_{50} (μM)Mechanism of Action
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]MCF25.72 ± 3.95Apoptosis induction
DoxorubicinMCF0.0316DNA intercalation
Spiro derivative AU87 glioblastoma45.2 ± 13.0Enzyme inhibition
Spiro derivative BPC-3 prostate cancer12.19 ± 0.25Androgen receptor inhibition

Q & A

Basic Research Question

  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., C–C bond lengths ~1.54 Å at the spiro junction) .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct coupling patterns (e.g., geminal protons at the spiro center show splitting due to restricted rotation).
    • ¹³C NMR : Quaternary carbons adjacent to the spiro atom resonate at δ 40–50 ppm.
    • 19F NMR : Fluorine substituents exhibit specific coupling with neighboring protons (e.g., J₃-F ~8–12 Hz).
  • 2D Techniques : HSQC and HMBC correlate protons with quaternary carbons, resolving ambiguities in the benzofuran-piperidine linkage .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Decomposition : Monitor thermal stability via TGA/DSC; decomposition typically occurs >200°C. Avoid prolonged exposure to light (use amber glassware).
  • Handling : Use PPE (gloves, goggles) and fume hoods. Solubility in aqueous HCl (1–2 M) facilitates biological assays but requires pH adjustment to avoid precipitation .

How does the fluorine substituent influence the electronic and steric properties of the spiro[benzofuran-piperidine] system?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, altering reactivity in SNAr or cross-coupling reactions. Computational DFT studies (e.g., B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing electrophilic substitution .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring spirocyclization. Compare with bulkier substituents (e.g., Cl) via molecular docking to assess binding pocket compatibility in biological targets .
    Methodological Tip : Use 19F NMR to track electronic environments and compare coupling constants with computational predictions .

What strategies are effective in resolving contradictions in biological activity data for this compound across different studies?

Advanced Research Question

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line: HEK293 vs. HeLa; concentration: 1–10 µM). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .
  • Purity Analysis : HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) identifies impurities (>98% purity required for reliable IC₅₀ values).
  • SAR Studies : Compare with analogs (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) to isolate structural determinants of activity. For example, spiro vs. non-spiro derivatives may exhibit divergent binding to CNS targets .

What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at C3 of benzofuran) are common.
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions. Fluorine’s electron-withdrawing effects may reduce CYP affinity compared to non-fluorinated analogs .
  • Pharmacokinetics : Administer IV/PO in rodents and measure plasma half-life. LogP (~2.5–3.5) predicts moderate blood-brain barrier penetration, relevant for CNS applications .

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